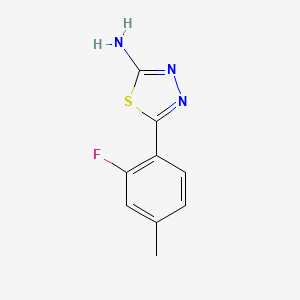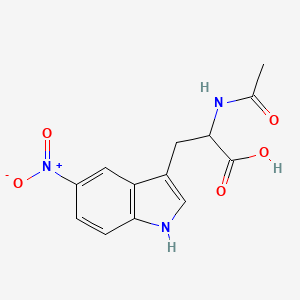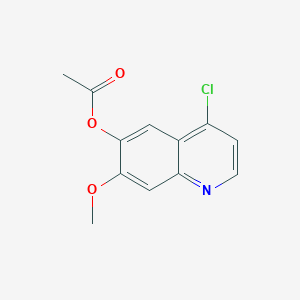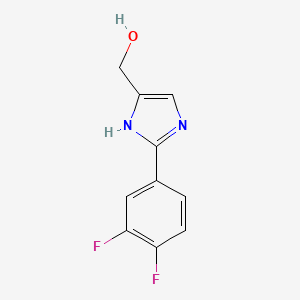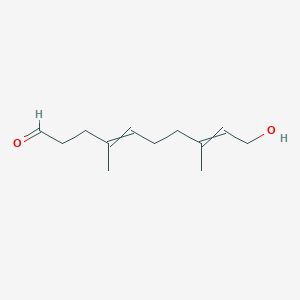
10-Hydroxy-4,8-dimethyldeca-4,8-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is an organic compound with the molecular formula C12H20O2. It is known for its role in various chemical and biological processes, including its use as a pheromone component in certain insect species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal typically involves the use of geranyl acetate as a starting material. The process includes several steps, such as hydrolysis, oxidation, and reduction, to achieve the desired compound . Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxy-4,8-dimethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors .
Major Products
Major products formed from these reactions include 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid, 4,8-dimethyldecanal, and various substituted derivatives .
Aplicaciones Científicas De Investigación
10-Hydroxy-4,8-dimethyldeca-4,8-dienal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. In biological systems, it may interact with enzymes and receptors, modulating various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another derivative with distinct chemical properties.
Uniqueness
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its role as a pheromone component sets it apart from other similar compounds, making it a valuable subject of study in both chemistry and biology .
Propiedades
Número CAS |
87920-55-6 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
10-hydroxy-4,8-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,8-9,14H,3-4,6-7,10H2,1-2H3 |
Clave InChI |
AULOYBHWEBKZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCO)C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


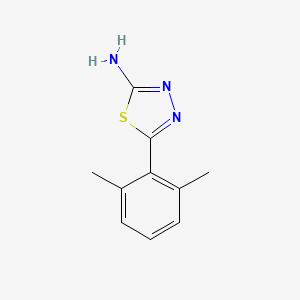

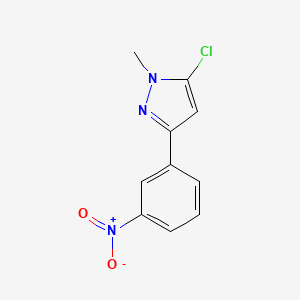
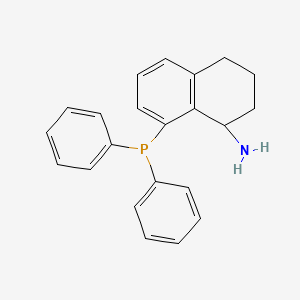

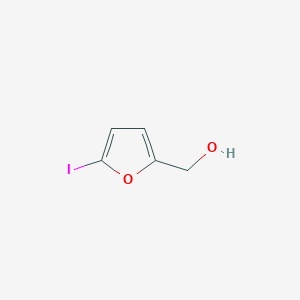

![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
